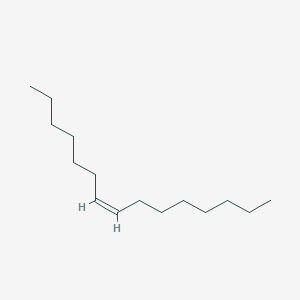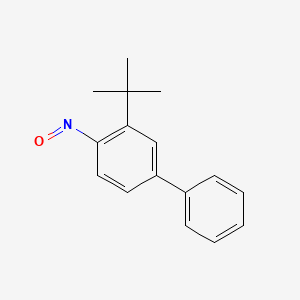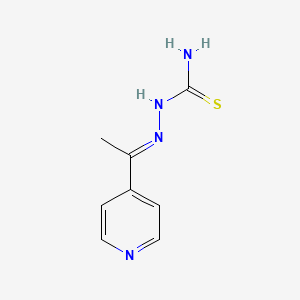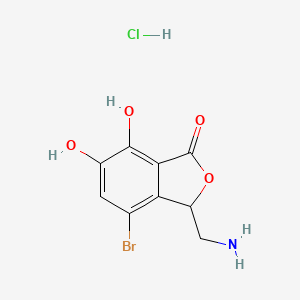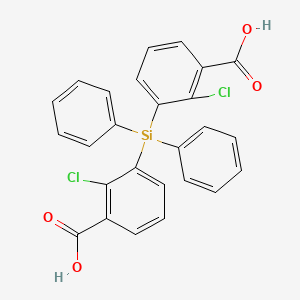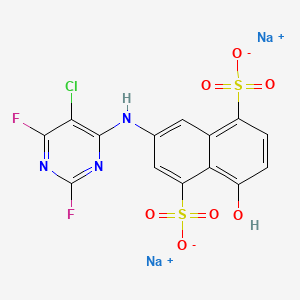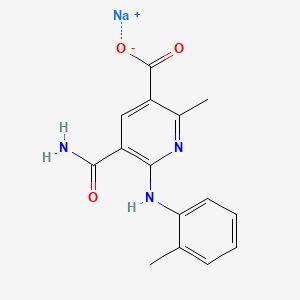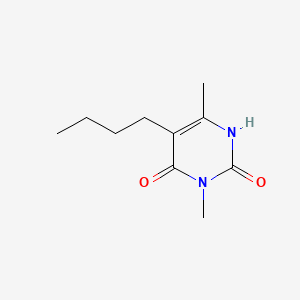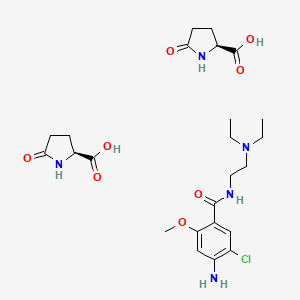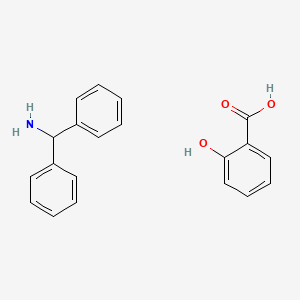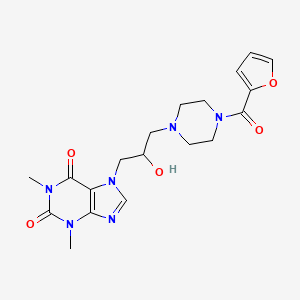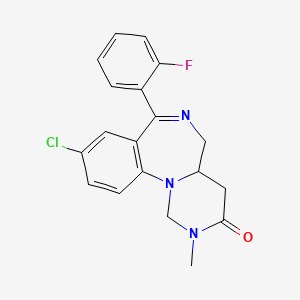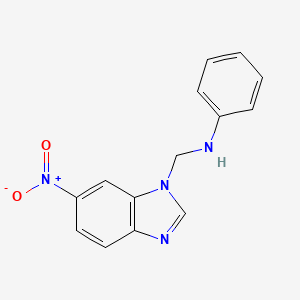
1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The compound features a nitro group at the 6-position and a phenyl group attached to the nitrogen atom, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
The synthesis of 1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by nitration and subsequent functionalization . The reaction conditions often include the use of oxidizing agents like sodium metabisulfite and solvents such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include sodium metabisulfite, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl- involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like dihydrofolate reductase and vascular endothelial growth factor receptor 2 . These interactions disrupt essential cellular processes, leading to cell death.
Comparison with Similar Compounds
1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl- can be compared with other benzimidazole derivatives such as:
Albendazole: An antiparasitic agent.
Mebendazole: Used to treat parasitic worm infections.
Thiabendazole: An antifungal and antiparasitic agent. The uniqueness of 1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
103248-21-1 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-[(6-nitrobenzimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H12N4O2/c19-18(20)12-6-7-13-14(8-12)17(10-16-13)9-15-11-4-2-1-3-5-11/h1-8,10,15H,9H2 |
InChI Key |
NMNLEAUDMGPBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


